

chemical structure and physical properties of halofenoziDE

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Compound of Interest

Compound Name: **HalofenoziDE**

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HalofenoziDE: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HalofenoziDE is a synthetic, non-steroidal insecticide belonging to the bisacylhydrazine class of chemicals. It functions as an insect growth regulator (IGR) by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This agonistic activity at the ecdysone receptor complex disrupts the normal molting process in susceptible insect species, leading to premature and incomplete molting, and ultimately, mortality. This technical guide provides an in-depth overview of the chemical structure and physical properties of **halofenoziDE**, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

HalofenoziDE is chemically identified as N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide.^[1] Its structure features a central hydrazine backbone substituted with a benzoyl group, a tert-butyl group, and a 4-chlorobenzoyl group.

Identifier	Value
IUPAC Name	N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide[1]
CAS Number	112226-61-6[1]
Molecular Formula	C ₁₈ H ₁₉ ClN ₂ O ₂ [1]
Molecular Weight	330.81 g/mol [1]
SMILES	CC(C) (C)N(C(=O)c1ccccc1)NC(=O)c2ccc(Cl)cc2
InChI Key	CNKHSLKYRMDDNQ-UHFFFAOYSA-N

Physical and Chemical Properties

Halofenozone is a white crystalline solid with a mild amino odor.[2] It exhibits moderate solubility in water and is stable to heat, light, and hydrolysis under neutral and acidic conditions.[1][2]

Property	Value	Reference
Physical State	White crystalline solid	[2]
Melting Point	198.0 to 199.0 °C	[1]
Water Solubility	12.3 mg/L (at 20 °C, pH 7)	[2]
Solubility in Organic Solvents (at 20°C)	Isopropanol: 31,000 mg/L, Cyclohexanone: 154,000 mg/L	[2]
Octanol-Water Partition Coefficient (Log P)	3.34	[2]
Vapor Pressure	4.1 × 10 ⁻¹⁰ mm Hg (estimated at 25 °C)	[1]
Hydrolysis Half-life (DT ₅₀)	310 days (pH 5), 481 days (pH 7), 226 days (pH 9)	[1]

Experimental Protocols

Synthesis of Halofenozone

The synthesis of **halofenozone** is a multi-step process that involves the formation of a diacylhydrazine backbone followed by the introduction of the specific aryl and alkyl groups.[\[2\]](#) The general procedure is as follows:

- Preparation of N-tert-butylhydrazine: This intermediate can be synthesized through various established organic chemistry methods.
- Acylation with 4-chlorobenzoyl chloride: N-tert-butylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base to form N-(tert-butyl)-N'-(4-chlorobenzoyl)hydrazine.
- Benzoylation: The resulting intermediate is then acylated with benzoyl chloride to yield the final product, **halofenozone** (N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide).
- Purification: The crude product is purified by recrystallization or chromatography to obtain high-purity **halofenozone**.[\[2\]](#)

A representative synthesis for a similar diacylhydrazine derivative involves the reaction of a substituted benzoyl chloride with a hydrazine derivative.[\[3\]](#) For **halofenozone**, this would involve the sequential addition of 4-chlorobenzoyl chloride and benzoyl chloride to tert-butylhydrazine.

Determination of Melting Point

The melting point of **halofenozone** can be determined using a standard capillary melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry **halofenozone** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.[4][5][6]

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of chemical substances.

- Equilibration: An excess amount of **halofenozide** is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid from the saturated aqueous solution. Centrifugation can be used to facilitate this separation.
- Concentration Analysis: A sample of the clear aqueous phase is carefully withdrawn and the concentration of **halofenozide** is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The water solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).

Analytical Method for Halofenozide in Soil

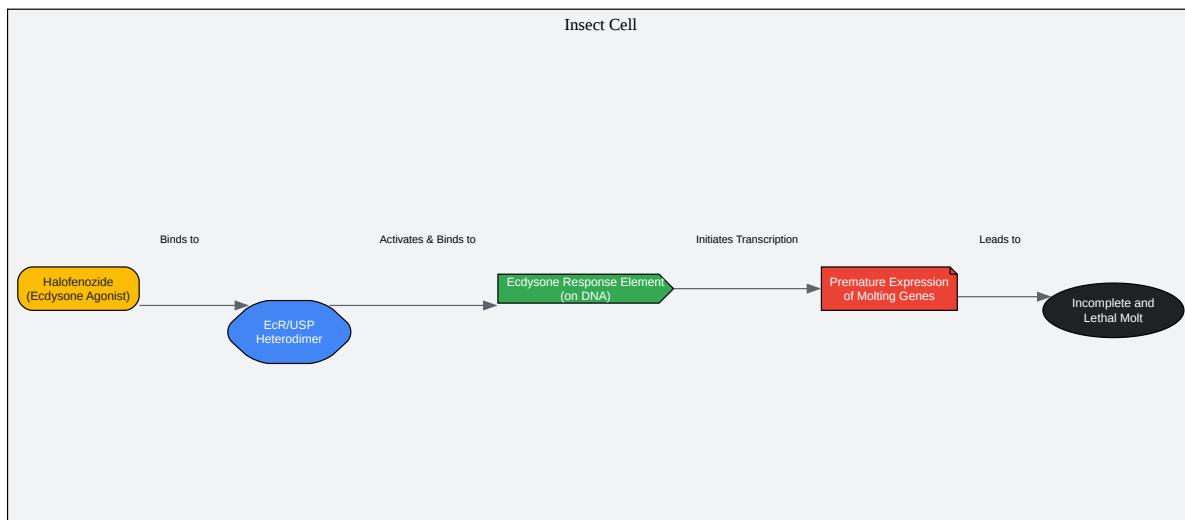
This protocol outlines the determination of **halofenozide** residues in soil using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[7]

- Extraction: A 40 g soil sample is extracted by shaking with 200 mL of an acidic methanol/water solution (70:30 v/v 0.5N HCl) for 25 minutes. The mixture is then centrifuged at approximately 4300 rpm for 5 minutes.[7]
- Partitioning: An aliquot of the supernatant is partitioned with methylene chloride after the addition of a 5% sodium bicarbonate solution. The methylene chloride layer, containing the **halofenozide**, is collected.[7]

- Cleanup: The methylene chloride extract is evaporated to dryness, redissolved in toluene, and cleaned up using an aluminum oxide column.[7]
- Derivatization: The residue from the cleanup step is dissolved in methanol and methylated using trimethylanilinium hydroxide (TMAH).[7]
- Analysis: The methylated analyte is dissolved in acetone and quantified by GC-NPD by comparing the peak heights of the sample to those of external standards.[7]

Mechanism of Action: Ecdysone Receptor Agonism

Halofenozide acts as an ecdysone agonist, meaning it mimics the function of the natural insect molting hormone, 20-hydroxyecdysone.[8] It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[9] This binding event initiates a cascade of gene expression that prematurely triggers the molting process. Unlike the natural hormone, **halofenozide** is not easily metabolized, leading to a persistent signal that disrupts the delicate timing of molting, resulting in developmental abnormalities and death of the insect.

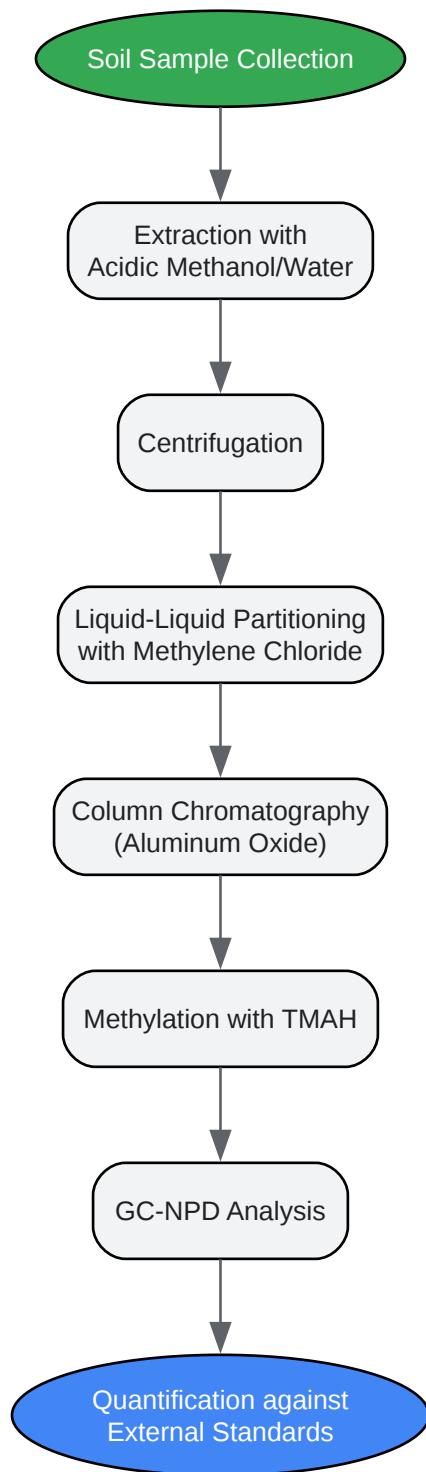


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Caption: Ecdysone agonist (**Halofenozide**) signaling pathway.

Experimental Workflow: Analysis of Halofenozide in Soil

The following diagram illustrates the key steps in the analytical workflow for determining **halofenozide** residues in soil samples.



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Caption: Workflow for the analysis of **halofenozide** in soil.

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